Riboflavin binding protein from chicken egg white

Description

Overview of Avian Vitamin Transport Mechanisms

In avian species, the delivery of essential nutrients to the developing embryo is a highly specialized process. Unlike mammals, which benefit from continuous maternal circulation, the avian embryo relies entirely on the finite resources deposited within the egg. researchgate.net Consequently, birds have evolved sophisticated carrier protein systems to transport and sequester vital micronutrients, such as vitamins, into the egg yolk and albumen (egg white). nih.gov These vitamin-binding proteins ensure the stability, targeted delivery, and bioavailability of vitamins crucial for embryogenesis. scispace.com Specific carrier proteins have been identified for several vitamins, including thiamin, biotin, cobalamin, retinol, cholecalciferol, and riboflavin (B1680620), highlighting a targeted and efficient mechanism for nutrient deposition. researchgate.netnih.gov This system not only serves a nutritional purpose but also an antimicrobial one; by binding vitamins, these proteins can limit the growth of microbes that require these nutrients. researchgate.net

Significance of Riboflavin-Binding Proteins in Avian Biology and Embryogenesis

Riboflavin, or vitamin B2, is a fundamental component of cellular metabolism, serving as the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). researchgate.net These flavocoenzymes are indispensable for a wide range of redox reactions critical for energy metabolism, antioxidant defense, and cellular growth. jneonatalsurg.commdpi.com The Riboflavin-Binding Protein (RfBP) is paramount for the reproductive success of avian species as it is the primary vehicle for transporting riboflavin from the hen's bloodstream and depositing it into the egg. sigmaaldrich.com

The critical nature of this protein is demonstrated by a specific strain of Single-Comb White Leghorn chickens that genetically lack the ability to synthesize RfBP. nih.gov Hens of this strain produce riboflavin-deficient eggs, leading to embryonic mortality around day 13 of incubation. researchgate.netnih.gov The embryos exhibit severe hypoglycemia and impaired fatty acid oxidation, underscoring the necessity of a consistent riboflavin supply for fundamental metabolic processes during development. nih.gov The presence of RfBP ensures that the developing embryo has an adequate supply of this vital vitamin to sustain its complex developmental processes until hatching. nih.gov

Forms of Riboflavin-Binding Protein in Gallus gallus: Egg White, Yolk, and Plasma

In the laying hen (Gallus gallus), RfBP exists in three distinct forms: plasma RfBP, yolk RfBP, and egg white RfBP. While they are products of the same gene, they differ in their site of synthesis and post-translational modifications. nih.gov

Plasma RfBP (sribBP): Synthesized in the liver under the control of estrogen, this form circulates in the bloodstream. nih.govembopress.org It serves as the transport medium to deliver riboflavin to the developing oocytes. taylorfrancis.com

Yolk RfBP (yribBP): This form is derived from the plasma RfBP. As the plasma protein crosses the oocyte membrane to be deposited in the yolk, it undergoes proteolytic cleavage, resulting in the removal of 11-13 amino acids from its C-terminus. nih.govembopress.orguniprot.org

Egg White RfBP (wribBP): This form is synthesized by the cells of the oviduct and secreted directly into the albumen. embopress.orgtaylorfrancis.comuniprot.org A key distinction of the egg white form is its glycosylation pattern, which differs from that of the plasma and yolk forms. nih.govuniprot.org

Despite these differences, all three forms exhibit a high affinity for riboflavin, binding it at a single site with a 1:1 molar stoichiometry. sigmaaldrich.comembopress.org

| Form | Site of Synthesis | Key Distinguishing Feature |

| Plasma RfBP | Liver | Circulates in blood; precursor to yolk RfBP. nih.govembopress.org |

| Yolk RfBP | Liver (as plasma form) | C-terminally truncated upon oocyte uptake. nih.govembopress.org |

| Egg White RfBP | Oviduct | Different glycosylation pattern from plasma/yolk forms. nih.govembopress.org |

Historical Context of Riboflavin-Binding Protein Research in Avian Species

The study of riboflavin-binding proteins in chickens dates back to the mid-20th century. In 1959, Rhodes, Bennett, and Feeney first described the flavoprotein-apoprotein system in egg white, laying the groundwork for future research. sigmaaldrich.com Shortly after, in 1962, the protein was isolated from egg yolk. embopress.org These initial studies focused on the purification and basic characterization of the protein from both egg white and yolk. embopress.org Subsequent research delved into the protein's physiological role, particularly after the discovery of an avian mutant with renal riboflavinuria, which linked RfBP to vitamin transport and embryonic survival. This genetic model became invaluable for understanding the protein's essential function in avian reproduction. nih.gov The advent of advanced analytical techniques later allowed for detailed structural and molecular characterization, including the determination of its amino acid sequence and crystal structure, revealing a unique fold highly stabilized by disulfide bonds. embopress.orgnih.govresearchgate.net

Detailed Research Findings

Chicken egg white riboflavin-binding protein is a monomeric phosphoglycoprotein with a molecular weight of approximately 30 kDa. It is a globular protein that is highly cross-linked by nine disulfide bridges, which contributes significantly to its stability. embopress.org The protein is also a glycoprotein (B1211001), containing about 14% carbohydrate, with sugars such as galactose, mannose, and glucosamine. sigmaaldrich.com

The crystal structure of chicken egg white RfBP, determined to a 2.5 Å resolution, reveals a complex architecture comprising a ligand-binding domain and a phosphorylated motif. embopress.orgnih.govnih.gov The ligand-binding domain's fold is heavily influenced by the numerous disulfide bridges. embopress.orgresearchgate.net The binding of riboflavin occurs in a specific pocket where the vitamin's isoalloxazine ring is stacked between the aromatic rings of two amino acid residues, Tyrosine-75 and Tryptophan-156. embopress.orgnih.govnih.gov This stacking interaction is responsible for the characteristic quenching of riboflavin's natural fluorescence upon binding to the apoprotein. nih.govresearchgate.net

The C-terminal portion of the protein contains a phosphorylated region, which is essential for the vitamin's uptake into the oocyte. embopress.orgnih.gov This motif is composed of two helices that flank a flexible, phosphorylated loop. embopress.orgresearchgate.net

| Property | Description |

| Molecular Weight | ~30 kDa |

| Composition | Single polypeptide chain, phosphoglycoprotein. |

| Carbohydrate Content | ~14% (includes galactose, mannose, glucosamine). sigmaaldrich.com |

| Structural Features | Globular protein with 9 disulfide bridges. embopress.org |

| Binding Stoichiometry | 1 mole of flavin per mole of protein. sigmaaldrich.com |

| Key Binding Residues | Tyrosine-75, Tryptophan-156. embopress.orgnih.gov |

| Dissociation Constant (Kd) | 1.3 nM (at pH 6-9). embopress.org |

Structure

3D Structure

Properties

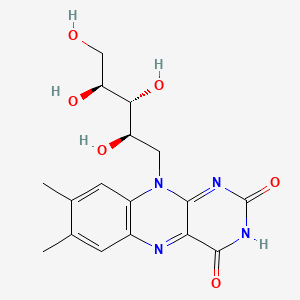

IUPAC Name |

7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNGANRZJHBGPY-MBNYWOFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-88-5 | |

| Record name | riboflavin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular Architecture and Structural Determinants of Chicken Egg White Riboflavin Binding Protein

Primary Sequence Analysis and Amino Acid Composition

The primary structure of chicken egg white RBP consists of a single polypeptide chain comprising 219 amino acid residues. embopress.orgnih.gov The amino-terminus of the mature protein is blocked by a pyroglutamic acid residue. nih.gov Analysis of its amino acid composition reveals a notable feature: the protein is rich in disulfide bonds, containing nine such linkages, which contributes to its stable globular structure. embopress.orgnih.govresearchgate.net While the amino acid compositions of egg white RBP and egg yolk RBP are nearly identical, a difference has been noted in the glutamic acid content. nih.gov

Post-Translational Modifications

The functionality and structural integrity of chicken egg white RBP are significantly influenced by a series of post-translational modifications, including phosphorylation, glycosylation, and proteolytic processing. These modifications are critical for its role in vitamin transport and cellular uptake.

Phosphorylation: Identification and Localization of Serine Phosphorylation Sites

A defining characteristic of avian RBP is its high degree of phosphorylation. embopress.orgnih.govresearchgate.net This modification occurs in a specific, flexible region of the polypeptide chain. embopress.orgnih.govresearchgate.net In egg white RBP, a cluster of serine residues located between positions 185 and 197 is heavily phosphorylated. embopress.orgnih.gov Detailed analysis has identified that up to eight of the nine serine residues in this segment can be phosphorylated. embopress.orgnih.gov Specifically, the phosphorylated peptide has been identified as His182-Leu-Leu-Ser185-Glu-Ser(P)-Ser(P)-Glu-Glu190-Ser(P)-Ser(P)-Ser(P)-Met-Ser195(P)-Ser(P)-Ser(P)-Glu-Glu-. nih.gov This highly anionic, phosphorylated region is essential for the protein's uptake into the oocyte. embopress.orgnih.govresearchgate.net

Glycosylation: Characterization of Oligosaccharide Chains and Attachment Sites (e.g., Asparagines 36 and 147)

Chicken egg white RBP is a glycoprotein (B1211001), with carbohydrate moieties accounting for approximately 14% of its mass. The oligosaccharide chains are N-linked to specific asparagine residues within the polypeptide sequence. embopress.orgnih.gov These attachment sites have been identified at positions Asparagine 36 (Asn36) and Asparagine 147 (Asn147). embopress.orgresearchgate.netnih.gov While the egg white and plasma forms of RBP share the same 219-amino acid sequence and glycosylation sites, the composition of their attached carbohydrate chains differs. embopress.orguniprot.org The oligosaccharides in egg white RBP are of the ovomucoid-type and include sugars such as mannose, galactose, and glucosamine. uniprot.org Despite the high similarity in the primary sequence surrounding the two glycosylation sites, the array of oligosaccharides at each site exhibits differences in both type and distribution, suggesting that local secondary or tertiary structure plays a key role in determining the final glycan structure. nih.gov

Proteolytic Processing: N-terminal Signal Peptide Cleavage and C-terminal Truncations

The synthesis of RBP involves proteolytic processing. Initially, the protein is synthesized with an N-terminal signal peptide, which is cleaved to produce the mature protein. uniprot.org Further processing can occur at the C-terminus. The RBP found in egg yolk (yRBP) is a result of the proteolytic cleavage of the last 11-13 amino acids from the plasma form of RBP as it crosses the oocyte membrane. embopress.orgscispace.comnih.gov This C-terminal truncation is a key step in the protein's deposition into the yolk. uniprot.org

Higher-Order Structural Characterization

The three-dimensional conformation of chicken egg white RBP is critical for its ability to bind and protect riboflavin (B1680620). This globular, monomeric protein's structure is defined by the arrangement of its secondary structural elements and is heavily influenced by its numerous disulfide bonds. embopress.orgresearchgate.net

Secondary Structure Elements: Alpha-Helices, Beta-Strands, and Random Coils

The crystal structure of chicken egg white RBP, determined at a resolution of 2.5 Å, reveals a distinct fold characterized by a ligand-binding domain and a phosphorylated motif. embopress.orgnih.govresearchgate.netnih.gov The ligand-binding domain is rich in disulfide bridges, which are crucial for maintaining its conformation. embopress.orgnih.govresearchgate.net The phosphorylated motif contains two alpha-helices that flank the flexible, highly phosphorylated region. embopress.orgnih.govresearchgate.net Studies on the unfolding of the protein indicate that the native structure contains a significant amount of secondary structure, with approximately 63% of its residues participating in alpha-helices and beta-sheets. nih.gov The riboflavin binding site is located in a cleft within the ligand-binding domain, where the isoalloxazine ring of the vitamin is stacked between the aromatic rings of Tyrosine 75 and Tryptophan 156. embopress.orgnih.govresearchgate.netnih.gov

Tertiary Structure: Ligand-Binding Domain and Phosphorylated Motif Organization

The tertiary structure of the chicken egg white riboflavin-binding protein (RfBP) is a globular arrangement characterized by two principal domains: a ligand-binding domain and a phosphorylated motif. embopress.orgnih.govnih.govresearchgate.net This three-dimensional conformation is crucial for its function of binding and transporting riboflavin. The crystal structure, determined to a resolution of 2.5 Å, reveals a complex fold that is heavily influenced by extensive disulfide cross-linking. embopress.orgnih.govnih.gov

The larger ligand-binding domain extends from the N-terminus to approximately the Cysteine residue at position 169 (Cys169). embopress.orgresearchgate.net This domain is responsible for sequestering the riboflavin molecule within a deep cleft, which is about 20 Å wide and 15 Å deep. embopress.org The architecture of this domain is composed of several secondary structure elements, including four α-helices (A-D) and four discontinuous areas of β-structure. embopress.org The binding of the ligand is highly specific, with the isoalloxazine ring of the riboflavin molecule being precisely stacked between the aromatic side chains of Tyrosine 75 (Tyr75) and Tryptophan 156 (Trp156). embopress.orgnih.govnih.govresearchgate.net This stacking interaction, along with the proximity of other tryptophan residues, is responsible for the characteristic quenching of riboflavin's fluorescence upon binding to the protein. embopress.orgnih.govnih.govresearchgate.net

The second major structural feature is the phosphorylated motif, which encompasses the region from Cys169 to the C-terminus of the polypeptide chain. embopress.orgresearchgate.net This motif is distinguished by a highly phosphorylated region, spanning from amino acids 186 to 197, where up to eight phosphate (B84403) groups are attached to serine residues. embopress.org Structurally, this flexible, phosphorylated segment is flanked by two α-helices (E and F). embopress.orgnih.govnih.govresearchgate.net This phosphorylated motif is essential for the vitamin's uptake, particularly in the context of its transport to the oocyte. embopress.orgnih.govnih.govresearchgate.net

| Domain | Approximate Location (Residue Number) | Key Structural Features | Primary Function |

|---|---|---|---|

| Ligand-Binding Domain | N-terminus to Cys169 | Contains a 20 Å wide, 15 Å deep cleft; Composed of α-helices and β-sheets; Riboflavin stacks between Tyr75 and Trp156. | Binds and sequesters riboflavin. |

| Phosphorylated Motif | Cys169 to C-terminus | Contains a highly phosphorylated region (residues 186-197) flanked by two α-helices. | Essential for vitamin uptake by the oocyte. |

Disulfide Bridge Network and Contributions to Structural Stability (Nine Disulfide Bonds)

A defining characteristic of chicken egg white RfBP is its extensive network of nine disulfide bonds, which imparts significant structural stability. embopress.orgnih.govchemicalbook.com This high degree of cross-linking is critical for maintaining the protein's complex tertiary structure and, consequently, its biological function. embopress.org The fold of the ligand-binding domain is particularly dependent on the presence of eight of these nine disulfide bridges. embopress.org

The stability conferred by these covalent linkages is evident in the protein's refolding capabilities; when the protein is denatured without breaking the disulfide bonds, it can refold to its native conformation rapidly and efficiently. embopress.org The loss of riboflavin-binding capacity upon the cleavage of even a single disulfide bond underscores their essential role, although the critical bond is not located directly within the ligand-binding site itself. embopress.orgnih.gov

Chemical analysis has been used to identify the specific cysteine pairings that form these nine bridges. nih.gov The established connections are crucial for locking the polypeptide chain into its functional three-dimensional shape. None of the disulfide bridges are situated directly at the riboflavin-binding site. embopress.org The two bridges in closest proximity to the bound vitamin are Cys24-Cys73 and Cys103-Cys152, which are approximately 9.5 Å and 9.8 Å away from the methyl groups of the riboflavin molecule, respectively. embopress.orgresearchgate.netresearchgate.net

| Disulfide Bond | Cysteine Residue Pair |

|---|---|

| 1 | Cys24 - Cys73 |

| 2 | Cys57 - Cys138 |

| 3 | Cys64 - Cys110 |

| 4 | Cys99 - Cys169 |

| 5 | Cys116 - Cys134 |

| 6 | Cys103 - Cys152 |

| 7 | Cys167 - Cys202 |

| 8 & 9 | Either Cys5-Cys32 and Cys33-Cys77 OR Cys5-Cys33 and Cys32-Cys77 |

Mentioned Compounds

| Compound Name |

|---|

| Riboflavin |

| Cysteine |

| Tyrosine |

| Tryptophan |

| Serine |

| Phosphate |

Ligand Recognition and Binding Dynamics of Chicken Egg White Riboflavin Binding Protein

Thermodynamics of Riboflavin-Protein Interaction

The binding of riboflavin (B1680620) to chicken egg white RfBP is a thermodynamically favorable process characterized by high affinity and specificity. Thermodynamic analyses have provided detailed insights into the forces driving this interaction.

The affinity between RfBP and riboflavin is exceptionally high. The three forms of chicken RfBP (egg white, plasma, and yolk) all exhibit a single binding site for riboflavin. embopress.org The interaction is characterized by a dissociation constant (Kd) of approximately 1.3 nM within a pH range of 6 to 9. embopress.orgresearchgate.net This low dissociation constant signifies a very strong binding affinity, ensuring efficient sequestration and transport of the vitamin. The stoichiometry of this interaction is one mole of flavin per mole of protein. sigmaaldrich.com

| Parameter | Value | pH Range |

| Dissociation Constant (Kd) | 1.3 nM | 6 - 9 |

| Binding Stoichiometry | 1:1 | N/A |

This table summarizes the key binding affinity parameters for the interaction between chicken egg white RfBP and riboflavin.

Thermodynamic studies involving various flavin derivatives have been conducted to understand the enthalpic (ΔH°) and entropic (ΔS°) contributions to the binding mechanism. nih.gov These studies reveal a linear free energy relationship, where changes in enthalpy are compensated by changes in entropy, a phenomenon often observed in protein-ligand interactions. nih.govmdpi.com

Ligand binding is a crucial factor in the stabilization of protein structures. For chicken egg white RfBP, the binding of riboflavin confers significant thermal stability. The protein itself is structurally robust, featuring a high degree of cross-linking with nine disulfide bridges, which contributes to its inherent stability. embopress.orgnih.gov The formation of the holoprotein (the protein bound to its ligand) further enhances this stability. The specific interactions within the binding cleft lock the protein into a more rigid conformation, increasing the energy required to denature it. This stabilization is critical for protecting the vitamin and ensuring its successful transport and delivery in a biological system.

Kinetics of Riboflavin Binding and Dissociation

Kinetic studies of the interaction between flavin derivatives and egg white RfBP reveal the rates at which the binding and dissociation events occur. The high affinity, indicated by the low Kd value, is a result of a fast association rate and a very slow dissociation rate. The binding process involves the initial encounter of riboflavin with the protein, followed by conformational adjustments within the binding pocket to achieve the stable, stacked geometry observed in the crystal structure. Removal of the vitamin from the holoprotein is typically accomplished by lowering the pH, which alters the ionization states of key residues and substantially reduces the binding affinity, thereby increasing the dissociation rate. embopress.org

Molecular Mechanisms of Ligand Recognition and Specificity

The crystal structure of chicken egg white RfBP, determined at a resolution of 2.5 Å, provides a detailed view of the molecular basis for its high specificity and affinity for riboflavin. embopress.orgnih.govnih.gov The protein is a globular monomer with a distinct ligand-binding domain. embopress.org

The specificity of RfBP for riboflavin is primarily achieved through a combination of hydrophobic stacking interactions and hydrogen bonding within a deep binding cleft. embopress.org The isoalloxazine ring system of the riboflavin molecule is the main recognition motif.

Two key aromatic residues are critical for this recognition:

Tyrosine 75 (Tyr75)

Tryptophan 156 (Trp156)

The isoalloxazine ring of riboflavin binds in a cleft where it is stacked between the parallel planes of the aromatic side chains of Tyr75 and Trp156. embopress.orgnih.govnih.govresearchgate.net This stacking interaction is a dominant feature of the binding mode and is responsible for the characteristic quenching of riboflavin's fluorescence upon binding to the apoprotein. embopress.orgnih.govias.ac.in In addition to these two residues, other tryptophan side chains are located in close proximity to the active site, contributing to the hydrophobic environment and the fluorescence quenching phenomenon. embopress.orgias.ac.in Studies involving chemical modification of tryptophan residues have confirmed their essential role in the binding of riboflavin. ias.ac.in The N-10 and the ribityl side chain of the ligand are also strongly involved in the interaction with the protein through the formation of hydrogen bonds. ias.ac.in

| Key Residue | Role in Binding |

| Tyrosine 75 (Tyr75) | Forms a stacking interaction with the isoalloxazine ring of riboflavin. embopress.orgnih.gov |

| Tryptophan 156 (Trp156) | Forms a stacking interaction with the isoalloxazine ring of riboflavin. embopress.orgnih.gov |

| Other Tryptophan Residues | Contribute to the hydrophobic environment of the binding site and fluorescence quenching. embopress.orgias.ac.in |

This table identifies the key amino acid residues in the binding site of chicken egg white RfBP and their specific roles in recognizing and binding riboflavin.

Role of Aromatic Side Chains in Fluorescent Quenching upon Ligand Binding

The binding of riboflavin to chicken egg white riboflavin-binding protein (RBP) is accompanied by a significant quenching of the intrinsic fluorescence of both the protein and the ligand. researchgate.net This phenomenon is primarily attributed to the strategic positioning of aromatic amino acid side chains within the binding pocket. researchgate.netresearchgate.netresearchgate.net

Upon binding, the fluorescence of flavins is almost completely quenched. researchgate.net Concurrently, the protein's natural fluorescence, which arises from its tryptophan and tyrosine residues, is also substantially diminished. researchgate.netias.ac.in Specifically, about 86% of the protein's fluorescence is quenched when it binds to riboflavin or 3-methylriboflavin, and 77% is quenched upon binding to lumiflavin. researchgate.net

The primary mechanism behind this quenching is not Förster resonance energy transfer but rather a static quenching process resulting from the formation of a ground-state complex. researchgate.netnih.govexlibrisgroup.com This involves a stacking interaction between the isoalloxazine ring of the riboflavin molecule and the aromatic rings of specific amino acid residues. researchgate.netresearchgate.netresearchgate.netexlibrisgroup.com Crystallographic studies have revealed that the isoalloxazine ring of riboflavin stacks between the rings of Tyrosine 75 (Tyr75) and Tryptophan 156 (Trp156). researchgate.netresearchgate.netnih.govembopress.org This specific geometry, along with the proximity of other tryptophan residues, effectively explains the observed fluorescence quenching. researchgate.netresearchgate.netnih.govembopress.org

Studies suggest that the dimethylbenzenoid portion of the flavin ring is involved in the initial binding interactions and becomes relatively buried within the protein. researchgate.netexlibrisgroup.com The quenching of the protein's fluorescence is mainly due to the ground-state stacking interaction between a tryptophan residue at the binding site and the quinoxaline (B1680401) portion of the flavin. researchgate.netexlibrisgroup.com It has been suggested that one to two tryptophan residues are essential for the binding of riboflavin. ias.ac.innih.gov

Stoichiometry of Binding for Riboflavin and Flavin Analogues (1:1 Ratio)

The binding of riboflavin and its analogues to chicken egg white riboflavin-binding protein (RBP) consistently occurs in a 1:1 molar ratio. ias.ac.inoup.comfortunejournals.com This means that one molecule of the flavin ligand binds to a single molecule of the RBP apoprotein. This stoichiometric relationship has been confirmed through various experimental methods, including fluorometric titrations. researchgate.net

The apoprotein binds to a variety of flavin analogues with this 1:1 stoichiometry, although it shows a preferential affinity for riboflavin. ias.ac.in The consistent 1:1 binding ratio is a key characteristic of this protein and is fundamental to its biological function of sequestering and transporting riboflavin. oup.comfortunejournals.com

| Ligand | Binding Stoichiometry (Ligand:Protein) | Reference |

|---|---|---|

| Riboflavin | 1:1 | ias.ac.inoup.comfortunejournals.com |

| Flavin Analogues | 1:1 | ias.ac.in |

Characterization of Non-Covalent Binding Interactions

Key interactions involved in the binding process include:

Hydrogen Bonds: Thermodynamic parameters suggest that hydrogen bonds play a major role in the interaction. nih.gov The hydroxyl groups of the N-10 side chain of riboflavin contribute to the binding in a stereoselective manner through the formation of hydrogen bonds. researchgate.netexlibrisgroup.com

Van der Waals Forces: These forces are also considered to be a major contributor to the binding affinity. nih.gov

Hydrophobic Interactions: The hydrophobic nature of the binding site is crucial. The dimethylbenzene portion of the flavin nucleus appears to be buried within a hydrophobic region of the protein. researchgate.net

π-π Stacking: As discussed in the context of fluorescence quenching, π-π stacking interactions between the isoalloxazine ring of riboflavin and the aromatic side chains of tryptophan and tyrosine residues are a critical component of the binding. researchgate.netnih.gov

Modification of either the ring or the side-chain portions of the flavin molecule typically results in a decreased binding energy, highlighting the specificity of these non-covalent interactions. researchgate.netexlibrisgroup.com

Influence of Environmental Factors on Binding Affinity (e.g., pH Sensitivity)

The binding of riboflavin to chicken egg white RBP is highly sensitive to environmental pH. The binding affinity is optimal in the neutral to slightly alkaline pH range and decreases significantly as the pH becomes more acidic. embopress.orgnih.gov

Studies have shown that the equilibrium and binding rate constants for the interaction between RBP and riboflavin are independent of pH between 6 and 9. nih.gov However, lowering the pH from 7 to 4 results in an approximately 100-fold decrease in binding affinity. nih.gov Below pH 4, the binding becomes undetectable. nih.gov This loss of binding ability at low pH is associated with acid-induced conformational changes in the protein. nih.gov These structural changes likely alter the architecture of the binding site, thereby reducing its affinity for the ligand. researchgate.net

The removal of the vitamin from the holoprotein is typically accomplished at lower pH values where the affinity for the ligand is substantially reduced. embopress.org This pH-dependent binding and release mechanism is crucial for the protein's function in riboflavin transport and delivery.

| pH Range | Effect on Riboflavin Binding Affinity | Reference |

|---|---|---|

| 6-9 | Stable and high affinity | embopress.orgnih.gov |

| 7 down to 4 | ~100-fold decrease in affinity | nih.gov |

| Below 4 | Binding is undetectable | nih.gov |

Interaction with Metal Ions and Identification of Binding Sites (e.g., Copper (II), Lead)

Chicken egg white riboflavin-binding protein has been shown to interact with certain metal ions. Notably, it can bind copper (II) (Cu²⁺) in an approximate 1:1 molar ratio. researchgate.netnih.govresearchgate.netnih.govacs.org Electron paramagnetic resonance studies have indicated the presence of a single type II copper binding site on the protein. researchgate.netnih.gov This suggests a potential, previously unknown function for RBP in the storage or transport of copper. researchgate.netnih.gov The binding site for copper is characterized as a four-coordinate environment rich in oxygen and nitrogen. researchgate.netnih.govacs.org

Research has also been initiated to investigate the binding capabilities of other heavy metals, such as lead, to RBP. capital.edu The aim of such studies is to determine if these metal ions bind to the protein and to identify the potential binding sites, such as the phosphorylated motif. capital.edu Understanding these interactions could have implications for research into embryonic metal poisoning, given the analogous roles of RBP in different species. capital.edu

Biosynthesis, Regulation, and Genetic Basis of Avian Riboflavin Binding Protein

Gene Structure and Transcriptional Regulation of Riboflavin-Binding Protein Gene

The gene for chicken Riboflavin-Binding Protein (RBP), also known as Riboflavin (B1680620) Carrier Protein (RCP), has been isolated and characterized to understand its regulation. The gene's structure consists of six exons and five introns. ias.ac.in Notably, one of the introns is located in the 5' untranslated region of the gene. ias.ac.in

The regulation of this gene's transcription is complex. Analysis of the 5' flanking region, which acts as the promoter, has revealed the absence of a classic, palindromic estrogen response element (ERE). ias.ac.in Instead, the promoter contains six half-site ERE consensus elements. ias.ac.in Studies using promoter deletion constructs have shown that these half-sites are important for estrogen-mediated induction of the gene. ias.ac.in In addition to ERE half-sites, the promoter region also contains binding sites for other transcription factors, including NF1, Pit1, Oct1, AP3, and a hepatocyte-specific factor known as LF-A1. ias.ac.in The presence of LF-A1 binding sites may contribute to the tissue-specific expression of the RBP gene in the liver. ias.ac.in

Hormonal Regulation of Gene Expression: Estrogen-Mediated Induction in Liver and Oviduct

The expression of the RBP gene is strictly dependent on the presence of estrogen in both the liver and the oviduct. ias.ac.in This makes it an excellent model for studying tissue-specific and hormone-dependent gene induction. ias.ac.in Administration of estrogen to immature female chicks induces the synthesis of RBP in both tissues. nih.govias.ac.in During primary stimulation, there is an initial lag phase before a rapid increase in RBP content, particularly in the oviduct. nih.gov Upon secondary stimulation with estrogen, the response is steeper and occurs without a lag. nih.govias.ac.in

While the induction of RBP in the liver is absolutely specific to estrogen, the oviduct shows a slightly different response. nih.gov In estrogen-primed birds, progesterone (B1679170) can also stimulate an increase in RBP concentration in the oviduct, though it is not effective during primary stimulation. nih.govias.ac.in In contrast, progesterone has no effect on RBP synthesis in the liver. nih.govias.ac.in Testosterone cannot substitute for estrogen in either tissue. nih.gov Studies using a stable estrogen analogue, moxesterol, in a chicken hepatoma cell line (LMH2A) confirmed that the RBP gene promoter is induced by estrogen even without a classical ERE, leading to a 6- to 12-fold increase in transcriptional activity. ias.ac.in This hormonal regulation ensures that RBP is synthesized and available for deposition into the egg during the laying cycle.

Tissue-Specific Synthesis and Differential Post-Translational Processing of Riboflavin-Binding Proteins (Egg White, Yolk, and Plasma Forms)

The Riboflavin-Binding Proteins found in egg white, egg yolk, and blood plasma are all products of the same gene but undergo different post-translational modifications depending on their tissue of origin and destination. embopress.orgnih.gov

Egg White RBP (wRBP): This form is synthesized by the cells of the oviduct. embopress.orguniprot.org It is a glycoprotein (B1211001) containing 219 amino acids and is characterized by a different glycosylation pattern, specifically an ovomucoid-type carbohydrate chain, compared to the plasma and yolk forms. ias.ac.innih.govuniprot.org

Plasma RBP (sRBP): The liver synthesizes RBP under the control of estrogen, secreting it into the bloodstream as plasma RBP. embopress.orgnih.gov This form serves as the precursor for the yolk RBP.

Yolk RBP (yRBP): Plasma RBP is transported to the rapidly growing oocyte. nih.gov As it crosses the oocyte membrane, it undergoes proteolytic cleavage, resulting in the removal of 11-13 amino acids from its C-terminus to become yolk RBP. ias.ac.innih.gov The carbohydrate components of the yolk and plasma forms are identical. uniprot.org

Despite these modifications, all three forms are capable of binding to lipoprotein receptors in association with vitellogenin for uptake into the oocyte, indicating that neither the C-terminal amino acids nor the specific carbohydrate structure of the egg white form are essential for this receptor binding. nih.gov Phosphorylation is another critical post-translational modification necessary for the uptake of riboflavin by the developing oocyte. nih.gov

| Protein Form | Site of Synthesis | Key Post-Translational Modifications | Primary Location |

|---|---|---|---|

| Egg White RBP (wRBP) | Oviduct | Specific ovomucoid-type glycosylation | Egg White |

| Plasma RBP (sRBP) | Liver | Glycosylation | Blood Plasma |

| Yolk RBP (yRBP) | Liver (as sRBP precursor) | Proteolytic cleavage (removal of 11-13 C-terminal amino acids upon oocyte uptake) | Egg Yolk |

Genetic Mutations Affecting Riboflavin-Binding Protein Synthesis and Function

A specific genetic mutation in the Single-Comb White Leghorn strain of chicken, known as the rd (riboflavin-deficient) allele, renders the hen incapable of synthesizing functional RBP. nih.govnih.gov This condition is inherited as an autosomal recessive trait. nih.gov Hens homozygous for the rd allele cannot transport riboflavin into their eggs, leading to a fatal riboflavin deficiency for the developing embryo. nih.govnih.gov

The molecular basis for the rd phenotype has been identified as a point mutation within the RBP gene. nih.govresearchgate.net The defect is a single G-to-A transition at the first position of the 5'-splice donor sequence immediately following an exon. nih.govresearchgate.net This G→A mutation disrupts the normal splicing signal. nih.gov As a consequence of this faulty splice site, the cellular splicing machinery fails to recognize the exon, leading to its exclusion from the final messenger RNA (mRNA) during processing. nih.govresearchgate.net This results in a 100-nucleotide deletion in the mature mRNA of rd chickens compared to the wild type. nih.govresearchgate.net

| Allele | Genotype Effect | Molecular Defect | Result on mRNA | Functional Consequence |

|---|---|---|---|---|

| Wild Type (Rd) | Normal RBP Synthesis | Normal G at 5'-splice site | Correctly spliced mRNA | Functional Riboflavin-Binding Protein produced |

| Recessive (rd) | No functional RBP | G→A point mutation at 5'-splice site | Deletion of a 100-nucleotide exon | Non-functional protein; inability to transport riboflavin |

The absence of functional RBP has lethal consequences for the avian embryo. nih.gov Riboflavin is essential for numerous metabolic processes, including energy metabolism and fatty acid oxidation. nih.govnih.gov Without RBP to transport riboflavin into the egg, the embryo is deprived of this vital nutrient. nih.gov Embryos in eggs from RBP-deficient hens typically die on or around day 13 of incubation. nih.govnih.gov The affected embryos exhibit severe hypoglycemia and impaired fatty acid oxidation. nih.gov This demonstrates the absolute requirement of the maternal RBP for the transport of riboflavin to the oocyte and for the subsequent survival and normal development of the embryo. ias.ac.innih.gov If free riboflavin is injected into these deficient eggs before incubation, the embryos can survive and hatch normally, confirming that the lethality is due to the vitamin deficiency itself and not another function of the protein. nih.gov

Comparative Biology and Evolutionary Insights of Avian Riboflavin Binding Proteins

Phylogenetic Relationships within the Riboflavin-Binding Protein Family

Riboflavin-Binding Protein (RBP), also known as Riboflavin (B1680620) Carrier Protein (RCP), is an evolutionarily conserved protein vital for reproduction in both avians and mammals. scholarsresearchlibrary.com Phylogenetic analysis reveals a high degree of homology among avian RBPs. For instance, the RBP from the ostrich (Struthio camelus) egg shows a 95.8% sequence homology with the RBP from the emu (Dromaius novaehollandiae), both belonging to the Ratite family. scholarsresearchlibrary.com The homology is less pronounced when compared with other avian species, indicating a closer evolutionary relationship within the same family. scholarsresearchlibrary.com This conservation of the protein structure across evolution suggests a critical and unchanging physiological function, primarily in the delivery of riboflavin to the developing embryo. scispace.comscholarsresearchlibrary.com

Structural and Sequence Homology with Other Vitamin-Binding Proteins (e.g., Folate-Binding Proteins)

The crystal structure of chicken egg white RBP serves as a prototype for a family of vitamin-binding proteins that also includes Folate-Binding Proteins (FBPs). embopress.orgnih.govnih.gov A search for sequence homology confirms that RBPs are structurally related to FBPs. embopress.org This relationship is significant enough that the known three-dimensional structure of chicken RBP provides a model for structural studies of FBPs. researchgate.net

The sequence identity between the homologous regions of chicken RBP and bovine milk FBP is over 30%. nih.gov This homology is particularly striking in the conservation of cysteine residues. Eight of the nine disulfide bonds present in chicken RBP are conserved in folate-binding protein, as are all of the tryptophan residues. nih.gov This high degree of conservation in the cysteine framework suggests that the complex, disulfide-cross-linked structure is a shared, critical feature for the function of both protein families, likely providing a stable scaffold for vitamin binding. embopress.orgnih.govresearchgate.net The ligand-binding domain of RBP, in particular, shows significant sequence similarity to equivalent portions in FBPs, justifying the proposal that a structurally analogous binding domain is present in FBPs. embopress.org

In Silico Comparative Analysis Across Diverse Avian Species (e.g., Whooping Crane, Eagle, Emu, Ostrich)

Computational, or in silico, analysis of RBP sequences from various avian species provides valuable insights into the protein's structural and functional diversity and highlights evolutionary adaptations. jneonatalsurg.comresearchgate.net Such studies have been conducted on species including the Whooping Crane (Grus americana), chicken, pigeon, emu, and eagle, revealing both conserved features and species-specific variations. scispace.comscholarsresearchlibrary.comjneonatalsurg.comjneonatalsurg.com

In silico tools, using protein sequences retrieved from databases like UniProtKB/Swiss-Prot, have enabled the comparison of key physicochemical parameters of RBPs across different bird species. jneonatalsurg.com Molecular weights for most avian RBPs are calculated to be around 27 kDa. scispace.com However, variations exist; for example, the RBP of the Whooping Crane has a higher molecular weight compared to other studied species. jneonatalsurg.com Significant differences are also observed in the isoelectric points (pI), indicating diverse charge distributions among the proteins from different species. jneonatalsurg.com

Amino acid composition analysis shows conserved and variable features. jneonatalsurg.com A consistently high percentage of serine is observed across species, ranging from 11.4% in the Whooping Crane to 13.3% in the Red-backed fairywren, suggesting a key structural or functional role. jneonatalsurg.com Glutamic acid is also highly represented. scispace.com Conversely, amino acids such as Tryptophan, Valine, and Glycine are found in lower concentrations. scispace.com

| Species | Molecular Weight (Da) | Isoelectric Point (pI) | Key Amino Acid Composition |

|---|---|---|---|

| Whooping Crane (Grus americana) | 27,345 | 4.85 | High Serine (11.4%) and Glutamic Acid |

| Chicken (Gallus gallus) | ~27,000 | 4.1 | High Serine and Glutamic Acid |

| Red-crested Seriema (Cariama cristata) | ~27,000 | 5.48 | High Serine and Glutamic Acid |

| Japanese Quail (Coturnix japonica) | ~27,000 | 4.52 | High Glutamic Acid (22%) |

Data synthesized from multiple in silico analyses. scispace.comjneonatalsurg.com

Certain amino acid residues are highly conserved, underscoring their importance to the protein's structure and function. jneonatalsurg.com For example, a high percentage of cysteine residues is a common feature. jneonatalsurg.com In the Ostrich RBP, all 18 cysteine residues involved in disulfide bonds are conserved and located at the exact same sites as in Emu and Hen RBPs, highlighting the critical role of these bonds in maintaining the protein's stable, folded structure. scholarsresearchlibrary.com The high serine content is also a conserved feature, potentially contributing to protein flexibility or post-translational modifications like phosphorylation, which is crucial for oocyte uptake. embopress.orgjneonatalsurg.com

Conservation of Functional Epitopes and Domains Across Vertebrates (e.g., Mammals)

The structure of RBP is remarkably conserved throughout vertebrate evolution, extending from birds to mammals, including humans. scispace.com This conservation is not limited to general characteristics like molecular weight and isoelectric point but also includes specific functional domains and epitopes. scholarsresearchlibrary.com

The chicken RBP is characterized by two main domains: a ligand-binding domain and a phosphorylated motif. embopress.orgnih.govresearchgate.net The ligand-binding domain is stabilized by numerous disulfide bridges. researchgate.net The riboflavin molecule binds in a pocket where its isoalloxazine ring is stacked between the aromatic rings of two specific amino acid residues, Tyrosine 75 and Tryptophan 156. embopress.orgnih.govnih.gov The phosphorylated region, a stretch of highly phosphorylated serines, is essential for the uptake of the protein by the oocyte. embopress.orgnih.govresearchgate.net

Studies using monoclonal antibodies raised against chicken RBP have shown that all its major epitopes are highly conserved throughout evolution. This immunological similarity indicates that the surface regions of the protein, which are recognized by antibodies, have remained largely unchanged from birds to primates. This strong evolutionary retention points to a vital and conserved role for this protein in vertebrate reproduction. scholarsresearchlibrary.com

Advanced Methodologies for Investigating Riboflavin Binding Protein from Chicken Egg White

Spectroscopic Techniques for Protein-Ligand Interactions and Conformational Studies

Spectroscopy provides a powerful, non-invasive window into the molecular world of RfBP, revealing details about its structure and the dynamics of its binding to riboflavin (B1680620).

Circular Dichroism (CD) spectroscopy is a crucial technique for assessing the secondary structure of proteins by measuring the differential absorption of left- and right-circularly polarized light. bbk.ac.uk The far-UV CD spectrum (typically 190-250 nm) is particularly sensitive to the protein's backbone conformation, allowing for the quantification of secondary structure elements like α-helices and β-sheets. bbk.ac.ukcreative-proteomics.com

For chicken egg white RfBP, CD spectroscopy reveals significant conformational information. The spectra of α-helical structures are characterized by negative bands at approximately 222 nm and 208 nm, while β-sheets show a negative band around 218 nm. libretexts.org Studies on RfBP utilize these characteristic signals to estimate its secondary structure content.

Furthermore, CD spectroscopy is effectively used to distinguish between the apo-RfBP (ligand-free) and holo-RfBP (riboflavin-bound) forms. The binding of riboflavin induces conformational changes in the protein, which are reflected in the CD spectrum. acs.org A method has been developed to determine the concentration of both apo- and holo-RfBP in egg white by measuring the changes in the CD signal upon controlled addition of riboflavin. nih.govacs.org This approach leverages the modification of the spectral properties of the ligand upon binding to the protein, providing a quantitative measure of the bound and unbound protein populations without requiring separation techniques. acs.orgnih.gov

Table 1: Characteristic Far-UV CD Spectral Features for Protein Secondary Structures

| Secondary Structure | Wavelength of Negative Band(s) (nm) | Wavelength of Positive Band(s) (nm) |

|---|---|---|

| α-Helix | 222, 208 | ~193 |

| β-Sheet | ~218 | ~195 |

Data sourced from multiple biophysical studies. creative-proteomics.comlibretexts.org

Fluorescence spectroscopy is a highly sensitive technique for studying protein-ligand interactions. The intrinsic fluorescence of RfBP primarily originates from its aromatic amino acid residues, particularly tryptophan. nih.govnist.gov The emission maximum of apo-RfBP's intrinsic fluorescence is observed around 343 nm. nih.gov

A key observation is the pronounced quenching of this intrinsic fluorescence upon the binding of riboflavin. researchgate.netresearchgate.net This quenching occurs because the isoalloxazine ring of the bound riboflavin stacks between aromatic side chains of the protein, specifically Tyr75 and Trp156, leading to a static quenching mechanism. researchgate.netnih.govnih.gov This phenomenon is the basis for fluorometric titration methods used to determine the binding affinity. nih.gov

Studies have calculated the binding constants (Ka) for the RfBP-riboflavin interaction at different temperatures, demonstrating a strong affinity that decreases with increasing temperature. nih.gov Thermodynamic parameters derived from these measurements, such as enthalpy (ΔH) and entropy (ΔS) changes, suggest that hydrogen bonds and van der Waals forces are the primary drivers of the interaction. nih.gov

Table 2: Binding Constants and Thermodynamic Parameters for Riboflavin-RfBP Interaction

| Temperature (K) | Binding Constant (Ka) (L·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) |

|---|---|---|---|

| 298 | 5.35 x 10⁸ | -110.16 | -193.3 |

| 308 | 1.54 x 10⁸ | -110.16 | -193.3 |

Data from fluorescence quenching experiments. nih.gov

Based on Förster's theory of non-radiative energy transfer, the distance between the donor (tryptophan residues in RfBP) and the acceptor (riboflavin) has been calculated to be 0.70 nm, with an energy transfer efficiency of 0.39. nih.gov Additionally, synchronous fluorescence spectroscopy, which involves scanning both excitation and emission wavelengths simultaneously with a constant offset, has been used to probe conformational changes in the protein upon ligand binding. nih.gov

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to characterize RfBP and its interaction with riboflavin. Free riboflavin in aqueous solution exhibits characteristic absorption peaks in the visible and UV regions, including a prominent peak around 440-445 nm which is responsible for its yellow color. ijsr.netnih.gov

When riboflavin binds to apo-RfBP, the microenvironment of the ligand's chromophore (the isoalloxazine ring) is altered. This perturbation of the electronic environment leads to changes in the UV-Vis absorption spectrum. andreabellelli.ituniroma1.it These spectral shifts, though sometimes subtle, can be monitored during titration experiments to determine binding stoichiometry and affinity. researchgate.net The complexation process modifies the spectral properties of the ligand, and these changes form the basis for quantifying the protein-substrate interaction. nih.gov

Table 3: Key UV-Visible Absorption Peaks of Aqueous Riboflavin

| Wavelength (nm) | Region |

|---|---|

| ~220 | UV |

| ~266 | UV |

| ~375 | Visible |

Data represents typical absorption maxima for free riboflavin. ijsr.net

High-Resolution Structural Determination

To understand the binding mechanism at an atomic level, high-resolution structural methods are indispensable.

X-ray crystallography has provided the definitive, high-resolution three-dimensional structure of chicken egg white RfBP. The crystal structure was determined to a resolution of 2.5 Å. nih.govnih.govembopress.org The protein crystallizes in the trigonal space group P3₁21 or its enantiomorph, P3₂21. embopress.orgnih.gov

Table 4: Crystallographic Data for Chicken Egg White Riboflavin-Binding Protein

| Parameter | Value |

|---|---|

| Resolution | 2.5 Å |

| Space Group | P3₁21 (or P3₂21) |

| Unit Cell Dimensions | a = b = 112.5 Å, c = 72.0 Å |

| Key Binding Site Residues | Tyr75, Trp156 |

Data obtained from X-ray crystallography and binding studies. embopress.orgnih.gov

Calorimetric Approaches: Differential Scanning Calorimetry (DSC) for Thermal Stability and Binding Thermodynamics

Calorimetry directly measures the heat changes associated with biochemical processes, offering fundamental insights into protein stability and binding thermodynamics.

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal stability of proteins. kbibiopharma.com It measures the heat capacity of a sample as a function of temperature. The temperature at which the protein unfolds, known as the melting temperature (Tm), is a direct measure of its thermal stability. kbibiopharma.com

DSC studies on RfBP have shown that ligand binding significantly enhances the protein's thermal stability. The thermal denaturation of apo-RfBP occurs at a temperature (Tm) of 60.8°C. researchgate.netnih.gov Upon forming a complex with riboflavin, the Tm of the holo-protein increases substantially to 72.8°C. researchgate.netnih.gov This increase in stability is a hallmark of high-affinity protein-ligand interactions.

DSC thermograms for RfBP suggest that its thermal denaturation is a complex process. Analysis of the excess heat capacity data indicates that the unfolding can be modeled as two independent thermal transitions, which may be related to the sequential unfolding of different protein domains. nih.govnih.gov In the apo-protein, the ligand-binding domain denatures at a lower temperature than the C-terminal domain. nih.gov Riboflavin binding greatly stabilizes the N-terminal ligand-binding domain, causing the denaturation peaks of the two domains to merge or cross over. nih.gov These experiments not only provide Tm values but also allow for the calculation of the calorimetric enthalpy (ΔH) of unfolding, which relates to the forces maintaining the protein's folded structure. malvernpanalytical.com

Table 5: Thermal Denaturation Temperatures (Tm) of RfBP Determined by DSC

| Protein Form | Melting Temperature (Tm) (°C) |

|---|---|

| Apo-RfBP (ligand-free) | 60.8 |

| Holo-RfBP (Riboflavin complex) | 72.8 |

Data from Differential Scanning Calorimetry experiments. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Riboflavin |

| Riboflavin binding protein (RfBP) |

| Tyrosine |

| Tryptophan |

| Flavin mononucleotide (FMN) |

Proteomics and Mass Spectrometry Techniques (e.g., MALDI-TOF-MS for Protein Identification and Post-Translational Modifications)

Proteomics and mass spectrometry (MS) are powerful tools for the detailed characterization of RfBP. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is instrumental in confirming the protein's identity and analyzing its complex post-translational modifications (PTMs).

Protein Identification: In a typical proteomics workflow, purified RfBP is subjected to enzymatic digestion, commonly with trypsin, which cleaves the protein into smaller peptides. This peptide mixture is then analyzed by MALDI-TOF-MS, generating a peptide mass fingerprint (PMF). This experimental PMF is then compared against theoretical digests of protein sequences in a database. A successful match confirms the identity of the protein as riboflavin-binding protein. Studies on egg white proteins have utilized this approach to identify a multitude of components, including RfBP. researchgate.netresearchgate.net

Post-Translational Modifications (PTMs): RfBP is known to be a phosphoglycoprotein, meaning it undergoes both phosphorylation and glycosylation. portlandpress.comchemicalbook.com Mass spectrometry is crucial for mapping these modifications. Fast Atom Bombardment Mass Spectrometry (FAB-MS), an earlier MS technique, has been successfully used to characterize the phosphorylation sites within a tryptic peptide of RfBP from egg yolk. nih.gov This analysis revealed that the intact octaphosphorylated 23-residue peptide was amenable to mass spectral analysis, allowing for the identification of phosphorylated serine residues. nih.gov More modern MS techniques, like MALDI-TOF/TOF or Orbitrap-based MS, are now routinely used to identify phosphopeptides from complex mixtures, often after an enrichment step. researchgate.net These techniques can pinpoint the exact location of phosphorylation, which in egg white RfBP occurs on a cluster of serine residues (Ser185-Ser197). nih.gov Similarly, MS can be used to characterize the N-linked oligosaccharide chains attached to asparagine residues at positions 36 and 147. portlandpress.comnih.gov

Table 1: Mass Spectrometry Applications in RfBP Analysis

| Technique | Application | Key Findings/Information Obtained | References |

|---|---|---|---|

| MALDI-TOF-MS | Protein Identification | Generates a peptide mass fingerprint to confirm the identity of purified RfBP against protein databases. | researchgate.netresearchgate.net |

| FAB-MS / ESI-MS/MS | Phosphorylation Analysis | Identifies specific phosphorylated serine residues within the C-terminal region (e.g., Ser185-Ser197). Can determine the heterogeneity of phosphorylation. | nih.govresearchgate.netnih.gov |

| MS/MS | Glycosylation Analysis | Characterizes the structure of N-linked glycans attached to specific asparagine residues (Asn36, Asn147). | portlandpress.comnih.gov |

Molecular Modeling and Computational Simulations (e.g., Docking, Molecular Dynamics)

The availability of the high-resolution crystal structure of chicken egg white RfBP has paved the way for computational studies to explore its dynamics and ligand-binding mechanisms at an atomic level. nih.govembopress.orgnih.gov

Molecular Docking: Docking simulations are used to predict the preferred orientation of a ligand (like riboflavin) when it binds to the protein to form a stable complex. Using the crystal structure of RfBP, researchers can dock riboflavin into the binding cleft. These simulations can reproduce the experimentally observed binding pose, where the isoalloxazine ring of riboflavin is stacked between the aromatic rings of Tyrosine 75 and Tryptophan 156. nih.govembopress.orgresearchgate.net Docking can also be used to screen for other potential ligands or inhibitors by predicting their binding affinities and modes.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein over time. nih.govspringernature.com Starting with the crystal structure, an MD simulation can model the movements of atoms and conformational changes of the RfBP-riboflavin complex in a simulated aqueous environment. These simulations can reveal the stability of the protein-ligand interactions, the role of specific amino acid residues in maintaining the complex, and the flexibility of different protein regions. For example, MD can be used to study the flexibility of the phosphorylated loop, which is often disordered in crystal structures, and to understand how its dynamics might influence receptor binding. nih.govresearchgate.net The stability of key hydrogen bonds and hydrophobic interactions that hold riboflavin in the binding pocket can be assessed throughout the simulation. nih.govmdpi.com

Table 2: Computational Methodologies for RfBP Investigation

| Methodology | Objective | Predicted Outcomes for RfBP | References |

|---|---|---|---|

| Molecular Docking | Predict ligand binding pose and affinity. | Confirms the stacking of riboflavin's isoalloxazine ring between Tyr75 and Trp156. Allows for virtual screening of other potential binding molecules. | nih.govembopress.orgresearchgate.net |

| Molecular Dynamics (MD) | Simulate protein dynamics and complex stability. | Assesses the stability of the RfBP-riboflavin complex, flexibility of protein loops (e.g., the phosphorylated region), and the persistence of key intermolecular interactions over time. | nih.govspringernature.com |

Protein Engineering and Site-Directed Mutagenesis Strategies

Protein engineering, particularly through site-directed mutagenesis, offers a precise way to probe the structure-function relationships of RfBP. This strategy involves substituting specific amino acids to assess their importance for ligand binding, protein stability, or receptor interaction.

Based on the crystal structure, several key regions of RfBP are prime targets for mutagenesis:

Ligand-Binding Site Residues: The aromatic residues Tyr75 and Trp156 are critical for binding riboflavin via stacking interactions. nih.govembopress.org Mutating these residues to a non-aromatic amino acid, such as alanine (B10760859), would be expected to drastically reduce or abolish riboflavin binding, which could be confirmed by fluorescence quenching assays. ias.ac.innih.gov Other residues forming hydrogen bonds with the ribityl chain of riboflavin could also be targeted to understand the specificity of binding.

Disulfide Bonds: RfBP is heavily cross-linked by nine disulfide bonds, which contribute to its remarkable stability. portlandpress.comnih.gov Site-directed mutagenesis could be used to systematically remove individual disulfide bonds by replacing cysteine residues with serine or alanine. The effect on the protein's thermal stability and its ability to refold correctly could then be studied.

Phosphorylation Sites: The cluster of phosphoserine residues (185-197) is believed to be essential for the protein's uptake by oocytes. nih.govembopress.org Mutating these serine residues to alanine would prevent phosphorylation, allowing researchers to directly test the importance of this PTM for receptor recognition and vitamin transport in vitro.

Immunological Techniques: Monoclonal Antibody Production and Epitope Mapping

Immunological techniques are vital for identifying functionally important regions on the surface of RfBP and for developing specific detection assays.

Monoclonal Antibody Production: Researchers have successfully produced monoclonal antibodies (mAbs) against chicken egg white RfBP by immunizing mice and using hybridoma technology. ias.ac.inias.ac.in These mAbs are highly specific, each recognizing a single, unique structural feature (epitope) on the RfBP molecule. ias.ac.in Several distinct categories of mAbs have been generated, some recognizing conformation-dependent epitopes (present only in the folded protein) and others recognizing sequential epitopes (short, linear amino acid sequences). ias.ac.in

Epitope Mapping: Once mAbs are generated, epitope mapping techniques are used to identify their precise binding sites on the RfBP molecule. One common method is the pepscan technique, where a series of overlapping short peptides covering the entire protein sequence are synthesized and tested for their ability to bind the mAb. nih.gov This approach has been used to map the epitopes for several mAbs to the C-terminal region of RfBP. nih.gov For example, the core sequences recognized by three different mAbs were mapped to the 200-219 amino acid region. nih.gov Another study located the binding region for three mAbs to within the 87-219 amino acid sequence. ias.ac.in These mapped epitopes are often found to be conserved across species, as mAbs raised against chicken RfBP can also recognize the protein in rats, cows, and humans. ias.ac.in

Table 3: Summary of Immunological Findings on RfBP

| Technique | Purpose | Key Research Findings | References |

|---|---|---|---|

| Hybridoma Technology | Production of Monoclonal Antibodies (mAbs) | Generated multiple mAb categories recognizing distinct conformational and sequential epitopes on chicken RfBP. | ias.ac.inias.ac.innih.gov |

| Pepscan / ELISA | Epitope Mapping | Identified functionally important antigenic determinants, particularly within the C-terminal region (e.g., residues 200-219). | ias.ac.innih.gov |

| ELISA / Immunoblotting | Cross-reactivity Studies | Demonstrated that epitopes on chicken RfBP are conserved, allowing mAbs to recognize RfBP from various mammalian species. | ias.ac.in |

Functional Studies and Research Applications of Riboflavin Binding Protein

Mechanisms of Riboflavin (B1680620) Transport and Homeostasis in Avian Embryonic Development

Riboflavin-binding protein is essential for the deposition of riboflavin into avian eggs, a process critical for the normal development of the embryo. sigmaaldrich.comnih.gov The laying hen synthesizes RBP in the liver, after which it circulates in the bloodstream and is deposited in the yolk and egg white. nih.gov This maternal transport system ensures that the developing embryo has a sufficient supply of riboflavin, which is vital for various metabolic processes. jneonatalsurg.commdpi.com

The transport of RBP into the oocyte is a receptor-mediated process. Studies have shown that in serum, RBP associates with vitellogenin, another yolk precursor protein. nih.gov This complex then binds to lipoprotein receptors on the oocyte membrane, facilitating the uptake of RBP and its bound riboflavin. nih.gov This mechanism highlights a novel variation in ligand recognition by these receptors. nih.gov

The critical importance of this transport mechanism is demonstrated in a genetically determined metabolic disorder in chickens where a single autosomal recessive gene mutation leads to the absence of RBP. Hens with this mutation are unable to transport riboflavin to the egg, resulting in riboflavin-deficient eggs. nih.gov Embryos in these eggs exhibit severe hypoglycemia and impaired fatty acid oxidation, leading to death around the 13th day of incubation. nih.gov However, if free riboflavin is injected into these eggs before incubation, the embryos can develop normally and hatch. nih.gov This underscores the indispensable role of RBP in ensuring riboflavin homeostasis for embryonic survival.

Further research has shown that an excess of the apo-form of RBP (apo-RfBP), which is RBP without bound riboflavin, can be detrimental to the embryo. When apo-RfBP was injected into RBP-deficient eggs, it led to early embryonic death, suggesting that the protein scavenges the small amounts of available riboflavin, making it inaccessible to the embryo. nih.gov This effect could be lessened by titrating the RBP-binding sites with exogenous riboflavin. nih.gov

| Experimental Condition | Outcome on Embryonic Development | Reference |

| Genetically RBP-deficient eggs | Embryonic death around day 13 with hypoglycemia and impaired fatty acid oxidation. | nih.gov |

| RBP-deficient eggs injected with free riboflavin | Normal embryonic survival and hatching. | nih.gov |

| RBP-deficient eggs injected with apo-RfBP | Early embryonic death due to riboflavin scavenging. | nih.gov |

| RBP-deficient eggs injected with protein-bound riboflavin | A significant number of embryos survived, demonstrating the ability to utilize bound riboflavin. | nih.gov |

Anti-Microbial and Nutrient Scavenging Functions in Egg White against Pathogens

The egg white provides a protective barrier for the developing embryo, and RBP contributes to this defense through its antimicrobial properties. One of the primary mechanisms by which egg white proteins inhibit microbial growth is by limiting the availability of essential nutrients. nih.govmdpi.com RBP participates in this strategy by sequestering riboflavin, a vitamin necessary for the growth of many microorganisms. sigmaaldrich.com This nutrient scavenging function makes the egg white an inhospitable environment for invading pathogens. sigmaaldrich.com

Similar to other egg white proteins like ovotransferrin, which chelates iron, and avidin, which binds biotin, RBP's high affinity for riboflavin effectively makes this vitamin unavailable for microbial use. nih.govmdpi.com This bacteriostatic effect is a crucial component of the egg's innate immune system, preventing the proliferation of bacteria that may penetrate the shell and shell membranes. sigmaaldrich.com

Role in Taste Modulation: Selective Sweet and Bitter Inhibition by Riboflavin-Binding Protein

Beyond its physiological roles in the egg, RBP has been found to possess intriguing taste-modulating properties. Research has revealed that RBP can act as a selective inhibitor of both sweet and bitter tastes. researchgate.netscispace.comresearchgate.net

Initially identified as a sweet-suppressing protein, RBP was shown to selectively inhibit the sweetness of protein sweeteners like thaumatin, monellin, and lysozyme. oup.comnih.gov Notably, it did not affect the sweetness of low molecular weight sweeteners such as sucrose, saccharin, or aspartame. oup.comnih.gov This selective inhibition suggests a specific interaction with the sweet taste receptor, rather than a direct interaction with the sweet-tasting molecules themselves. oup.comnih.gov The sweet-suppressing activity was found to be independent of whether riboflavin was bound to the RBP molecule. oup.comnih.gov

Further studies discovered that RBP also functions as a potent and broadly tuned bitter inhibitor. scispace.comresearchgate.netnih.govoup.com It was found to reduce the bitterness of a variety of compounds, including quinine-HCl, naringin, theobromine, caffeine (B1668208), and denatonium (B1200031) benzoate. nih.govoup.com Other proteins like ovalbumin and beta-lactoglobulin did not show a similar effect. nih.govoup.com Interestingly, while RBP was found to bind to quinine, it did not bind to other bitter substances like caffeine or theobromine, yet it inhibited their bitterness. nih.govoup.com This suggests that the primary mechanism of bitter inhibition is not through sequestration of the bitter compounds but rather through interaction with the bitter taste receptors. scispace.comresearchgate.netnih.govoup.com It is proposed that RBP may compete with bitter compounds for binding to these receptors. oup.com

| Taste Substance | Effect of RBP | Proposed Mechanism | Reference |

| Protein Sweeteners (e.g., thaumatin, monellin) | Sweetness Suppression | Interaction with sweet taste receptor | oup.comnih.gov |

| Low Molecular Weight Sweeteners (e.g., sucrose, aspartame) | No significant effect | N/A | oup.comnih.gov |

| Bitter Compounds (e.g., quinine, caffeine) | Bitterness Inhibition | Interaction with bitter taste receptors | scispace.comresearchgate.netnih.govoup.com |

Development of Biosensing and Analytical Methods for Riboflavin Quantification utilizing Riboflavin-Binding Protein

The high specificity and affinity of RBP for riboflavin have been exploited in the development of various biosensing and analytical methods for the quantification of this vitamin. sigmaaldrich.com The apo-form of RBP (apo-RBP) is particularly useful for these applications.

One common method is based on fluorescence quenching. Riboflavin is naturally fluorescent, but this fluorescence is quenched upon binding to apo-RBP. embopress.orgresearchgate.net This principle has been used to develop fluorometric titration assays for measuring riboflavin concentrations in various samples, including urine and milk. sigmaaldrich.comnih.gov The method is rapid, sensitive, and often requires minimal sample preparation. sigmaaldrich.comnih.gov

More advanced biosensors have also been developed. For instance, an optical fiber sensor was constructed by immobilizing a hydrophobic riboflavin derivative onto the fiber surface. nih.gov The binding of RBP to this derivative results in fluorescence quenching, allowing for the detection of the protein. nih.gov This sensor was shown to be regenerable and highly sensitive. nih.gov Potentiometric biosensors have also been created, demonstrating the versatility of RBP in different analytical platforms. acs.org These methods offer an alternative to traditional techniques like high-performance liquid chromatography (HPLC), often providing advantages in terms of speed and simplicity. nih.govjournalwjarr.com

Research on Applications in Reproductive Biology: Investigation of Fertility Regulation using Anti-Riboflavin-Binding Protein Antibodies

The essential role of RBP in embryonic development has led to research into its potential applications in reproductive biology, particularly in the context of fertility regulation. The use of antibodies against RBP has been a key tool in these investigations.

Studies have shown that both active and passive immunization against RBP can lead to pregnancy termination in rats. nih.gov The administration of anti-RBP antibodies neutralizes the endogenous protein, thereby preventing the transport of riboflavin to the fetus and causing fetal wastage. nih.gov This demonstrates the critical and non-redundant role of RBP in mammalian fetal development as well.

Furthermore, immunohistochemical studies using polyclonal antibodies against chicken RBP have been used to localize the protein in the testicular cells of mammals. nih.gov RBP was found in developing germ cells, including pachytene spermatocytes and round spermatids, as well as in Sertoli and Leydig cells. nih.gov A strong staining reaction was also observed in the acrosomal cap of mature spermatozoa from various mammals. nih.gov These findings suggest that RBP may play a role in cell-to-cell communication and be crucial for the development of germ cells, particularly during meiosis and spermiogenesis. nih.gov

Protein Refolding and Denaturation Studies to Understand Protein Stability

Chicken egg white RBP has served as a model protein for studies on protein folding, denaturation, and stability. These studies provide insights into the forces that maintain the protein's three-dimensional structure and its function. RBP is a particularly interesting subject due to its high content of disulfide bonds, which significantly contribute to its stability. embopress.orgresearchgate.netnih.gov

Studies using guanidinium (B1211019) chloride (GdnHCl) to induce denaturation have shown that the unfolding of native RBP occurs in two distinct phases. nih.gov The first phase involves a significant loss of tertiary structure, which is also when the protein loses its ability to bind riboflavin. nih.gov The second phase, occurring at higher concentrations of the denaturant, involves the loss of secondary structure. nih.gov The presence of bound riboflavin was found to have only a minor stabilizing effect on the protein's structure. nih.gov

Q & A

What structural features of RBP are critical for riboflavin binding, and how can these be experimentally validated?

RBP binds riboflavin via specific aromatic residues: the isoalloxazine ring of riboflavin stacks between Tyr75 and Trp156, stabilized by hydrophobic interactions and hydrogen bonding. This binding geometry was resolved using X-ray crystallography at 2.5 Å resolution . To validate these interactions, site-directed mutagenesis of Tyr75 or Trp156 can be performed, followed by fluorescence quenching assays to measure changes in riboflavin affinity . Circular dichroism (CD) spectroscopy can further confirm structural perturbations upon mutation.

How does RBP deficiency impact avian embryonic development, and what experimental models are used to study this?

RBP is essential for riboflavin transport to embryos. Genetic knockout chickens lacking RBP produce eggs with transparent egg whites (due to riboflavin deficiency), leading to embryonic death by day 13. Survival can be rescued by injecting free riboflavin into eggs, confirming RBP's role in vitamin delivery . Embryo viability assays, combined with HPLC quantification of riboflavin in yolk/embryonic tissues, are critical for studying this phenotype.

What methodologies are optimal for characterizing RBP-ligand interactions?

- Fluorescence quenching : RBP's intrinsic tryptophan fluorescence decreases upon riboflavin binding, enabling calculation of binding constants (e.g., Kd ~1.4 nM) and thermodynamic parameters (ΔH, ΔS) .

- Differential scanning calorimetry (DSC) : Measures thermal stability changes induced by ligand binding, revealing stoichiometry and cooperativity .

- X-ray crystallography : Resolves atomic-level interactions, as demonstrated in the 2.5 Å structure of the RBP-riboflavin complex .

What is the functional significance of RBP's phosphorylated motif?

The C-terminal phosphorylated motif (containing 7–8 phosphoserine residues) is critical for RBP uptake by ovarian follicles. Phosphorylation occurs post-translationally in both oviduct- and liver-derived RBP, as shown by ³¹P NMR and tryptic peptide analysis. Dephosphorylation experiments using alkaline phosphatase can reduce RBP's affinity for vitelline membrane receptors, impairing yolk deposition .

How does RBP regulate flavokinase activity, and what assays are used to study this interaction?